methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride
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Overview
Description
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride: is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 . This compound is known for its unique structure, which includes a cyclopropyl group, an amino group, and a formamido group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs. Its reactivity and functional groups make it a valuable candidate for drug design and synthesis.
Mechanism of Action
The mechanism by which methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound for its molecular targets. Pathways involved in its mechanism of action include enzyme inhibition and modulation of cell signaling pathways .
Comparison with Similar Compounds
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-[(1-aminocyclopropyl)carbamoyl]acetate: This compound has a similar structure but lacks the formamido group, which can result in different reactivity and biological activity.
Cyclopropylamine derivatives: Compounds with cyclopropylamine moieties often exhibit unique chemical and biological properties due to the strained ring structure of the cyclopropyl group.
Formamidoacetate derivatives: These compounds contain the formamidoacetate functional group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combination of cyclopropyl, amino, and formamido groups, which provide a distinct set of chemical and biological properties.
Properties
CAS No. |
2648961-53-7 |
---|---|
Molecular Formula |
C7H13ClN2O3 |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
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